2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Description
2,9-Diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound characterized by a fused triazoloquinazolinone scaffold with phenyl substituents at positions 2 and 7. The compound’s rigidity and planar aromatic system enable interactions with biological targets, while the substituents modulate solubility, bioavailability, and binding affinity.
Properties
IUPAC Name |
2,9-diphenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-17-13-7-12-16-18(17)19(14-8-3-1-4-9-14)25-21(22-16)23-20(24-25)15-10-5-2-6-11-15/h1-6,8-11,19H,7,12-13H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCVVUOYGVGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4)N2)C5=CC=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinobenzoic Acid Cyclization
Reacting N-cyanoimidocarbonates with 2-hydrazinobenzoic acid in ethanol/triethylamine (3:1 v/v) produces the triazoloquinazolinone core in 65–70% yield. Subsequent Friedel-Crafts alkylation introduces the 9-phenyl group using benzyl chloride under AlCl3 catalysis (82% yield).
Critical Parameters :
Triethylorthoformate-Mediated Annulation
Refluxing 2,3-diaminoquinazolin-4-one with triethylorthoformate in DMF forms the triazole ring in 88% yield. The 2-phenyl group is introduced via Suzuki coupling with phenylboronic acid (Pd(OAc)2, K2CO3, 75°C, 12 h, 76% yield).
Post-Synthetic Modifications
Reductive Alkylation
Lithium aluminum hydride (LiAlH4) reduces the quinazolinone carbonyl to a methylene group, enabling tetrahydro ring formation (THF, 0°C → rt, 4 h, 92% yield). Subsequent N-arylation with iodobenzene (CuI, L-proline, K3PO4, DMSO, 110°C) installs the 9-phenyl substituent.
Side Reactions :
Oxidative Coupling
Electrochemical methods (Pt anode, 1.2 V, CH3CN/H2O) dimerize 3-amino-1,2,4-triazole intermediates, forming the triazolo bridge with 61% efficiency.
Comparative Analysis of Methods
Mechanistic Considerations
The formation of the tetrahydro ring is critically influenced by steric effects. Bulky substituents at the 2-position favor chair conformations that prevent ring puckering, as evidenced by DFT calculations (B3LYP/6-31G*). In CAN-mediated reactions, the cerium(IV) ion acts as a Lewis acid, polarizing carbonyl groups and accelerating [4+2] cycloadditions.
Scalability and Industrial Prospects
Kilogram-scale production has been demonstrated using continuous flow reactors (Corning AFR, 120°C, 2 bar), achieving 89% yield with a space-time yield of 0.45 kg/L·h. Residual catalyst removal remains a challenge, necessitating chelating resins (Dowex M4195) for cerium sequestration .
Chemical Reactions Analysis
Types of Reactions
2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases associated with cancer progression .
Antimicrobial Properties
Another notable application is in the field of antimicrobial research. The compound has been tested against a range of bacterial and fungal pathogens. Its effectiveness was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of this compound. It has been shown to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Electronics
This compound has been explored for use in organic electronic devices due to its favorable electronic properties. Its ability to act as a semiconductor has implications for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Polymer Blends
The compound can be incorporated into polymer blends to enhance thermal stability and mechanical properties. Research shows that adding this compound improves the tensile strength and thermal resistance of polymers used in various industrial applications .
Pesticide Development
In agricultural chemistry, derivatives of this compound have been investigated for their potential as pesticides. Studies indicate that these compounds can effectively target pests while being less harmful to beneficial insects .
Plant Growth Regulators
There is also emerging evidence supporting the use of this compound as a plant growth regulator. It has been shown to enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | European Journal of Medicinal Chemistry | Significant cytotoxic effects on cancer cell lines; inhibition of kinase activity |
| Antimicrobial Properties | Journal of Antibiotics | Effective against bacterial and fungal pathogens; disruption of cell membranes |
| Neuroprotective Effects | Neuropharmacology Journal | Modulation of neurotransmitter levels; reduction of oxidative stress |
| Organic Electronics | Advanced Materials | Demonstrated semiconductor properties; potential use in OLEDs and OPVs |
| Pesticide Development | Crop Protection Journal | Effective against pests; minimal impact on beneficial insects |
| Plant Growth Regulators | Agricultural Sciences | Enhanced growth rates and yields in specific crops |
Mechanism of Action
The mechanism of action of 2,9-diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The triazoloquinazolinone scaffold is highly modular, with variations in substituents significantly altering physicochemical and pharmacological properties. Key structural analogs include:
Table 1: Structural Variations in Triazoloquinazolinone Derivatives
Key Observations :
Key Findings :
- NGPU catalyst achieves high yields (>85%) and shorter reaction times (10–15 min) compared to traditional acid or metal catalysts .
- Copper-based catalysts (e.g., Cu@HAp@KIT-6) balance efficiency and environmental impact but require longer durations .
- Tetrazolo analogs (e.g., compound 4 in ) exhibit lower yields due to competing reaction pathways .
Pharmacological Activity
Physicochemical Properties
Table 4: Comparative Physicochemical Data
| Compound Name | Molecular Weight | XLogP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target compound | 342.39 | 3.5 | 1 | 3 |
| 9-(2-Fluorophenyl) derivative | 326.34 | 3.8 | 1 | 3 |
| 6,6-Dimethyl-9-phenyl derivative | 413.50 | 4.2 | 1 | 3 |
| WAY-327006 (benzylsulfanyl) | 478.56 | 5.1 | 1 | 5 |
Trends :
- Lipophilicity (XLogP) increases with non-polar substituents (e.g., benzylsulfanyl in WAY-327006) .
- Hydrogen-bond acceptors rise with heteroatom-rich groups (e.g., ethoxy in ) .
Biological Activity
2,9-Diphenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound belonging to the triazoloquinazoline family. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as an antimicrobial, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.39 g/mol. The compound features a unique triazoloquinazoline structure that is believed to contribute to its biological activity.
The biological activity of this compound involves its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound can inhibit CDK activity which is crucial for cell cycle regulation.
- Interaction with DNA : It has been shown to intercalate into DNA strands which may lead to cytotoxic effects against cancer cells.
- Modulation of Receptor Functions : The compound may interact with various receptors influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In studies involving HepG2 and HCT-116 cell lines, the compound displayed IC50 values ranging from 2.44 μM to 6.29 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| HepG2 | 6.29 |
| HCT-116 | 2.44 |
These results suggest that the compound's structural modifications can enhance its cytotoxic potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown promising results against various bacterial strains including Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
A series of studies have been conducted to elucidate the biological activities of this compound:
- Cytotoxicity Studies : A study reported that derivatives of triazoloquinazoline showed enhanced cytotoxic activities when modified with different substituents on the aromatic rings. The most active derivatives were identified based on their IC50 values against specific cancer cell lines .
- DNA Intercalation Assay : Research indicated that the ability of the compound to intercalate DNA contributes significantly to its anticancer activity. This was assessed through fluorescence spectroscopy techniques which confirmed binding interactions with DNA .
- Inflammatory Response Modulation : In vitro assays demonstrated that the compound could inhibit TNF-alpha production in response to lipopolysaccharide (LPS) stimulation in human promyelocytic cells (HL-60), showcasing its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard protocols for synthesizing 2,9-diphenyltriazoloquinazolin-8-one derivatives, and how can purity be optimized?
The synthesis typically involves a multi-step process starting with condensation of 2-aminobenzylamine derivatives with substituted aldehydes and isocyanates. A common method includes refluxing in acetic acid to achieve cyclization, yielding the fused triazole-quinazoline core . To optimize purity, microwave-assisted synthesis (reducing reaction time to 30–60 minutes) or catalyst-free condensation under nitrogen atmosphere can improve yields (up to 97%) while minimizing by-products . Post-synthesis purification via recrystallization (ethanol/water mixtures) and TLC monitoring are critical for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for structural confirmation of triazoloquinazolinone derivatives?
- 1H/13C NMR : Key for identifying hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.0–2.5 ppm) and carbonyl signals (C=O at ~1636 cm⁻¹ in IR) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 321–463 depending on substituents) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinazoline core and substituent orientations .
Q. How do substituents on the phenyl rings influence solubility and stability?
Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance lipophilicity (XLogP ~3.5–4.2) but reduce aqueous solubility. Methoxy (-OCH₃) or furyl groups improve solubility in polar aprotic solvents (e.g., DMSO) while maintaining stability under ambient conditions . Stability assays (pH 2–12, 25–60°C) are recommended to assess degradation profiles .
Advanced Research Questions
Q. How can computational methods predict the biological activity of novel triazoloquinazolinone analogs?
Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR) identifies binding affinities. For example, the trifluoromethyl group at position 2 enhances hydrophobic interactions with DHFR’s active site (binding energy ≤−8.5 kcal/mol) . MD simulations (100 ns) further validate stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer screens) to identify target-specific effects .
- Metabolic stability studies : Hepatic microsome assays (human/rat) clarify if discrepancies arise from rapid metabolism of certain substituents (e.g., ethylsulfanyl vs. isopentylsulfanyl) .
- SAR analysis : Systematic substitution at positions 2 and 9 (e.g., 4-Cl-phenyl vs. 3,4-dimethoxyphenyl) reveals steric and electronic determinants of activity .
Q. How can reaction mechanisms for triazoloquinazolinone synthesis be validated experimentally?
- Isotopic labeling : Use ¹⁵N-labeled amines to track cyclization steps via 2D NMR .
- Kinetic studies : Monitor intermediates by in-situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation vs. ring closure) .
- Catalyst screening : Compare Cu@HAp@KIT-6 (yield: 92%) vs. conventional acid catalysts (yield: 65–70%) to elucidate mechanistic pathways .
Q. What advanced techniques characterize crystalline polymorphs of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
